molecular formula C13H13FN2O2 B5883894 N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5883894
M. Wt: 248.25 g/mol
InChI Key: AFMUPOZZZZZUHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide often involves condensation reactions, cyclization, and saponification processes. For instance, the synthesis of related compounds has been achieved by condensing specific amines with carboxylic acids or their derivatives, followed by cyclization with appropriate diones and saponification with sodium hydroxide (Liu et al., 2016). This method reflects a general approach to synthesizing complex molecules with similar structural frameworks.

Molecular Structure Analysis

The crystal structure determination of similar compounds reveals the arrangement of atoms within the molecule, which can significantly influence its chemical behavior and biological activity. For example, the crystal structure and antitumor activity of a compound with a slightly different substituent group were studied, demonstrating how molecular configuration can impact its inhibitory effects on cancer cell proliferation (Hao et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide and its analogs typically explore the reactivity of the functional groups present in these molecules. For example, fluorogenic reagents for thiols indicate how specific functional groups in these compounds react with thiols, leading to quantifiable fluorescent derivatives (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in various environments. Studies on related compounds, like temperature-dependent polymorphism, provide insights into how structural variations can influence the physical state and stability of these molecules under different conditions (Rybarczyk-Pirek et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules and stability under various chemical conditions, are vital for predicting the behavior of these compounds in chemical and biological systems. For instance, the study of chemoselective nucleophilic chemistry provides valuable data on the reactivity of isoxazole-containing compounds, potentially offering insights into the chemical behavior of N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide (Yu et al., 2009).

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-7-4-5-10(14)6-11(7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMUPOZZZZZUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

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